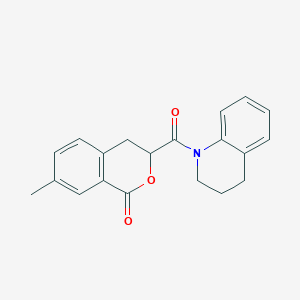
3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one is a complex organic molecule featuring a unique structure derived from both quinoline and isochroman systems. This compound's intricate arrangement of functional groups and rings makes it an interesting subject for various scientific disciplines, including organic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one typically involves multi-step reactions, starting with the preparation of intermediate compounds. The process might begin with the formation of the quinoline derivative through a Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones. The isochroman ring is then introduced via a multi-step sequence that includes cyclization reactions.
Specific reaction conditions such as temperature, solvent choice, and catalyst presence are critical in these syntheses. For instance, the cyclization step might require acidic or basic conditions depending on the desired isochroman configuration.
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions is essential to ensure high yield and purity. This often involves continuous flow synthesis or the use of specialized reactors that allow for better control over temperature and reaction time. Additionally, solvent recovery and recycling systems are implemented to minimize environmental impact and reduce costs.
化学反应分析
Types of Reactions
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups like hydroxyl or carboxyl, altering its reactivity and biological activity.
Reduction: Reduction reactions may be employed to modify the quinoline or isochroman moieties, impacting the electronic properties and stability of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents into the quinoline or isochroman rings, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or nucleophiles like ammonia or alcohols under appropriate conditions.
Major Products Formed
Depending on the type of reaction, the major products can range from hydroxylated derivatives to substituted analogs with varied electronic and steric properties.
科学研究应用
Chemistry
In organic chemistry, this compound serves as a starting material for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one are investigated for their potential as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.
Medicine
The compound and its analogs may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and pigments due to its stable and versatile structure.
作用机制
The mechanism by which 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one exerts its effects involves interactions with various molecular targets. For example, it may inhibit specific enzymes by binding to their active sites, preventing substrate interaction. The quinoline and isochroman structures facilitate these interactions through π-π stacking or hydrogen bonding with target molecules. Pathways involved could include signal transduction cascades or metabolic routes critical to cell survival and proliferation.
相似化合物的比较
Similar Compounds
3-(2H-1,3-benzodioxol-5-ylmethyl)-6-methyl-2H-pyran-2-one
7-Methoxy-3-(4-morpholinylcarbonyl)-2,3-dihydro-1H-isochromen-1-one
6,7-Dimethoxy-3-(4-piperidinylcarbonyl)-2,3-dihydro-1H-isochromen-1-one
Uniqueness
Compared to its analogs, 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-methyl-3,4-dihydro-1H-isochromen-1-one boasts a unique combination of quinoline and isochroman systems, enhancing its potential reactivity and biological activity. The presence of both systems allows for a broader range of chemical modifications and applications, setting it apart from similar compounds that may only feature one of these moieties.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research and industry. Its complex structure enables a variety of chemical reactions and biological activities, making it a valuable molecule for developing new technologies and therapeutics.
属性
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-7-methyl-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-8-9-15-12-18(24-20(23)16(15)11-13)19(22)21-10-4-6-14-5-2-3-7-17(14)21/h2-3,5,7-9,11,18H,4,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQQJOBNXXUXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)N3CCCC4=CC=CC=C43)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














